2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Description
This compound (CAS: 1706430-63-8) is a nitrogen-containing heterocyclic derivative featuring a fused imidazotetrazine core linked to a benzo[d]imidazole-4-carboxamide moiety. It was synthesized using computer-aided drug design (CADD) targeting alkylglycerone phosphate synthase (AGPS), an enzyme implicated in cancer cell proliferation and migration . Unlike classical DNA alkylating agents, this compound modulates non-coding RNAs (ncRNAs), including circRNAs (e.g., cirbAP2, cirC-ZNF292) and lncRNAs (e.g., HULC, CCAT1), which are associated with oncogenic pathways in glioma (U251) and breast cancer (MCF-7) cells .
Properties
IUPAC Name |
2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDSVYJWAWEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is synthesized as an intermediate for the preparation of the antitumor drug temozolomide. Temozolomide targets DNA, specifically the guanine segment of a sequence of three or more guanines.
Mode of Action
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide could be hydrolyzed in vivo to form an active metabolite. This active metabolite is similar to the active form of temozolomide, which attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation.
Biochemical Analysis
Biochemical Properties
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with DNA, leading to the formation of DNA adducts that can result in cell cycle arrest and apoptosis. It is known to interact with enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT), which repairs the DNA damage caused by alkylating agents. The interaction with MGMT is particularly important as it determines the sensitivity of tumor cells to the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage, which in turn activates cell signaling pathways involved in DNA repair, cell cycle regulation, and apoptosis. It has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming adducts that interfere with DNA replication and transcription. This binding leads to the activation of DNA damage response pathways, including the recruitment of proteins such as ATRIP and ATR, which initiate cell cycle arrest and apoptosis. The compound also inhibits the activity of MGMT, preventing the repair of DNA damage and enhancing its cytotoxic effects on tumor cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that it maintains its cytotoxic effects on tumor cells, leading to sustained inhibition of cell proliferation and induction of apoptosis. The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other biomolecules.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity. Studies have identified a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dose optimization in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic activation to form reactive intermediates that interact with DNA and other biomolecules. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its bioavailability and efficacy. The compound’s effects on metabolic flux and metabolite levels have been observed, with alterations in pathways related to nucleotide synthesis and energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by interacting with DNA. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA to exert its cytotoxic effects. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the nucleus. Additionally, the compound may localize to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and apoptosis.
Biological Activity
The compound 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide (CAS RN: 1706430-63-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a complex arrangement of imidazole and benzimidazole rings, which are known for their diverse biological properties. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For instance, one method includes the treatment of 5-aminoimidazole-4-carboxamide with sodium nitrite to form a diazo compound, followed by reaction with methyl isocyanate to yield the desired product after hydrolysis and acylation processes .
Antitumor Activity
Research has demonstrated that derivatives of imidazo[5,1-d][1,2,3,5]tetrazine exhibit significant antitumor activity. In one study, a series of derivatives were synthesized and evaluated against various human solid tumor cell lines and leukemia cells. Notably, the compound showed a survival rate of less than 10% in tumor cells at a concentration of 40 μg/mL, outperforming the positive control temozolomide .
The biological activity is attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair mechanisms. Specifically, they may act as inhibitors of DNA topoisomerases or cyclooxygenase enzymes . The presence of the benzimidazole moiety enhances interaction with biological targets due to its planar structure and ability to form hydrogen bonds.
Comparative Biological Activities
Case Study 1: Antitumor Efficacy
In a study focused on the synthesis and evaluation of several derivatives including This compound , researchers reported that this compound exhibited superior activity against HL-60 leukemia cells compared to other compounds in the series. The study concluded that modifications to the imidazo structure could enhance antitumor efficacy .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that compounds containing the imidazo[5,1-d][1,2,3,5]tetrazine scaffold demonstrated significant inhibition of DNA topoisomerase II activity. This inhibition was correlated with increased apoptosis in cancer cell lines tested. The findings suggest that this class of compounds could be developed as potential chemotherapeutic agents targeting DNA repair pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds like 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide have shown promising anticancer activity in preclinical studies:
- Glioblastoma Treatment : Similar derivatives have been tested in glioblastoma models, demonstrating effectiveness against resistant tumor cells due to their ability to bypass MGMT-mediated repair mechanisms .
Drug Development
This compound serves as a lead structure for developing new anticancer agents:
- Structural Modifications : Researchers are exploring various substitutions on the imidazo-tetrazine core to enhance efficacy and reduce toxicity. This includes modifications aimed at improving solubility and bioavailability.
Case Study 1: Efficacy Against Resistant Tumors
A study published in Clinical Cancer Research highlighted the efficacy of imidazo-tetrazine derivatives against temozolomide-resistant glioblastoma cells. These compounds were shown to induce apoptosis through DNA damage pathways independent of MGMT activity .
Case Study 2: Combination Therapies
Another investigation explored the use of this compound in combination with other chemotherapeutic agents. The results indicated that combining it with inhibitors targeting DNA repair mechanisms significantly improved therapeutic outcomes in resistant cancer models .
Comparison with Similar Compounds
Temozolomide (TMZ)
Structure: TMZ (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide) shares the imidazotetrazine core but lacks the benzo[d]imidazole substituent . Mechanism: TMZ hydrolyzes spontaneously to 5-(3-methyltriazeno)imidazole-4-carboxamide (MTIC), generating methyldiazonium ions that methylate DNA at O⁶-guanine positions. Activity: In HL-60 leukemia cells, TMZ shows IC₅₀ values in the micromolar range, while esters of its carboxylate analogues (e.g., IIIa, IIIb) exhibit 4–5-fold higher potency . Solubility: TMZ has moderate water solubility (~0.5 mg/mL), whereas ester derivatives (e.g., IIIa) demonstrate enhanced solubility due to protonatable amino groups .
Dacarbazine (DTIC)
Structure: DTIC (5-(3,3-dimethyltriazeno)imidazole-4-carboxamide) is a linear triazene precursor. Mechanism: Requires hepatic activation to MTIC, leading to variable pharmacokinetics.
M&B 39565 (Mitozolomide)
Structure : 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]tetrazin-4(3H)-one.
Mechanism : Generates 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC), a chloroethylating agent causing DNA interstrand cross-links. Resistance arises from glutathione-mediated detoxification .
Activity : Equitoxic with TMZ in L1210 leukemia cells but exhibits delayed cross-link formation (peak at 9 hrs vs. 6 hrs for CCNU) .
AGPS-Targeting Analogues
Example: 3-(4-amino-1H-benzo[d]imidazole-2-carboxamido)-4-oxo-imidazotetrazine-8-carboxamide (). Mechanism: Suppresses AGPS, reducing cancer cell invasion and proliferation via ncRNA modulation. In U251 cells, it downregulates circRNAs (e.g., cirbAP2) by >50% at 10 μM . Comparison: The target compound’s benzo[d]imidazole-4-carboxamide group may enhance ncRNA selectivity over purely DNA-targeting agents .
Key Data Tables
Table 1: Antitumor Activity of Imidazotetrazine Derivatives
Table 2: Pharmacokinetic Profiles
Advantages and Limitations
- Target Compound: Advantages: Novel ncRNA-mediated mechanism avoids MGMT resistance; benzo[d]imidazole may improve tissue penetration . Limitations: No in vivo pharmacokinetic data reported; synthetic complexity may hinder scalability .
- M&B 39565 : Potent cross-linker but prone to glutathione resistance .
Q & A
Q. What are the common process-related impurities in 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide, and how are they controlled during synthesis?
- Methodological Answer : Key impurities include 5-aminoimidazole-4-carboxamide (a free base of dacarbazine-related compound A), 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid , and 4-diazo-4H-imidazole-5-carboxamide . These are monitored via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of water:acetonitrile (gradient elution). Impurities are controlled at ≤0.15% in the drug substance, as per pharmacopeial standards .
- Table: Common Impurities and Control Limits
| Impurity Name | Structure Type | Control Limit | Detection Method |
|---|---|---|---|
| 5-Aminoimidazole-4-carboxamide | Dacarbazine-related compound A | ≤0.10% | HPLC |
| 3-Methyl-4-oxo-tetrazine carboxylic acid | Process intermediate | ≤0.15% | HPLC |
| 4-Diazo-imidazole carboxamide | Diazonium byproduct | ≤0.05% | LC-MS |
Q. Which chromatographic methods are recommended for purity analysis of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Use a C18 column (e.g., Zorbax Eclipse Plus) and a gradient mobile phase (water:acetonitrile with 0.1% trifluoroacetic acid). For impurity profiling, employ LC-MS to confirm molecular weights of unknown peaks. System suitability criteria include a tailing factor ≤2.0 and theoretical plates ≥2000 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in structural elucidation data between NMR and X-ray crystallography for this compound?
- Methodological Answer : Discrepancies often arise from dynamic proton exchange in solution (NMR) vs. static crystal packing (X-ray). To reconcile:
Perform VT-NMR (variable-temperature NMR) to identify tautomeric forms or solvent interactions.
Use DFT calculations to model the most stable conformation and compare with X-ray data.
Validate hydrogen bonding patterns via NOESY/ROESY experiments.
Example: In imidazo-tetrazine derivatives, X-ray may show planar geometry, while NMR reveals fluxional behavior in the tetrazinone ring .
Q. What experimental strategies are effective in minimizing degradation during long-term stability studies?
- Methodological Answer : Degradation pathways include hydrolysis of the tetrazinone ring and oxidation of the benzimidazole moiety. Mitigation strategies:
Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
Excipient screening : Use antioxidants (e.g., ascorbic acid) in formulations.
Forced degradation studies : Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via HPLC-DAD-ELSD . Adjust pH to 4.5–6.0 to stabilize the tetrazinone ring .
Q. How can reaction parameters be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Key parameters:
- Temperature : Maintain ≤0°C during imidazo-tetrazine ring closure to prevent side reactions (e.g., dimerization).
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling.
- Solvent : Tetrahydrofuran (THF) or DMF improves solubility of intermediates.
Example: A 94% yield was achieved for a structurally similar compound by controlling stoichiometry (1:1.2 molar ratio of benzimidazole to tetrazinone precursor) and using iterative recrystallization (ethanol:water) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Contradictions may arise from differences in counterion effects (e.g., hydrochloride salts vs. free base) or analytical sensitivity . To resolve:
Conduct pH-rate profiling across pH 1–10.
Compare degradation kinetics using UPLC-QTOF for high-resolution mass tracking.
Validate with solid-state NMR to assess salt forms. Pharmacopeial data indicate stability at pH 5.0–7.0 but rapid hydrolysis below pH 3.0 .
Theoretical Framework Integration
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., DNA repair enzymes). Optimize logP (≤2.0) via QSAR models to enhance blood-brain barrier penetration. For example, fluorination at the benzimidazole 5-position reduced plasma clearance by 40% in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
